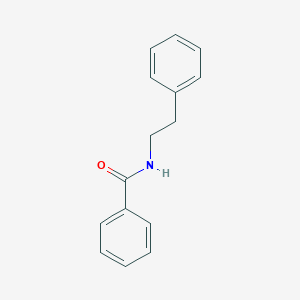

N-phénéthylbenzamide

Vue d'ensemble

Description

N-phenethylbenzamide is an organic compound with the molecular formula C15H15NO. It is a derivative of benzamide where the amide nitrogen is substituted with a phenethyl group. This compound is known for its applications in medicinal chemistry, particularly in the study of neurodegenerative diseases and gastrointestinal disorders .

Applications De Recherche Scientifique

N-phenethylbenzamide has been extensively studied for its potential therapeutic applications:

Neurodegenerative Diseases: It has been evaluated as an inhibitor of amyloid-beta aggregation, which is implicated in Alzheimer’s disease.

Gastrointestinal Disorders: Derivatives of N-phenethylbenzamide have demonstrated spasmolytic activity, making them potential candidates for the treatment of irritable bowel syndrome.

Inflammatory Diseases: The compound has shown anti-inflammatory properties, particularly in preventing albumin denaturation and inhibiting the expression of pro-inflammatory cytokines.

Mécanisme D'action

Target of Action

N-Phenethylbenzamide primarily targets the aggregation of amyloid-beta (Aβ42) peptides . These peptides play a significant role in the pathophysiology of Alzheimer’s disease, a neurodegenerative disorder that significantly hampers the function of the central nervous system, especially the brain regions of learning and memory .

Mode of Action

N-Phenethylbenzamide interacts with its targets by inhibiting the aggregation of Aβ42 peptides . This inhibition is achieved by replacing the α,β-unsaturated linker region of chalcone with an amide bioisostere . The compound’s interaction with its targets leads to changes in the aggregation properties of Aβ42, thereby mitigating Aβ42-induced neurotoxicity .

Biochemical Pathways

The biochemical pathway affected by N-Phenethylbenzamide is the aggregation pathway of Aβ42 peptides . The Aβ42 peptide, formed after the proteolytic degradation of the amyloid precursor protein, undergoes rapid self-assembly and aggregation to form the senile plaques found in Alzheimer’s disease patient brains . By inhibiting this aggregation, N-Phenethylbenzamide can potentially provide therapeutic benefits to Alzheimer’s disease patients .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its ability to inhibit aβ42 aggregation and mitigate aβ42-induced neurotoxicity .

Result of Action

The molecular and cellular effects of N-Phenethylbenzamide’s action include the inhibition of Aβ42 aggregation and the mitigation of Aβ42-induced neurotoxicity . These effects have been observed in studies using the thioflavin T (ThT)-based fluorescence aggregation kinetics assay, transmission electron microscopy (TEM) studies, and Aβ42-induced cytotoxicity assay in mouse hippocampal neuronal HT22 cell lines .

Action Environment

It is known that the compound can be extracted from liriodendron tulipifera , suggesting that its production and availability may be influenced by environmental conditions affecting this plant species.

Analyse Biochimique

Biochemical Properties

N-phenethylbenzamide has been shown to interact with Aβ42, a peptide formed after the proteolytic degradation of the amyloid precursor protein . These interactions inhibit the aggregation of Aβ42, thereby preventing the formation of neurotoxic forms .

Cellular Effects

In cellular studies, N-phenethylbenzamide has demonstrated protective effects against Aβ42-induced neurotoxicity . It has been found to rescue hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity, maintaining cell viability at high levels .

Molecular Mechanism

The molecular mechanism of N-phenethylbenzamide involves its binding to Aβ42 and inhibiting its aggregation . This prevents the formation of neurotoxic forms of Aβ42, which can trigger neurodegenerative pathways and promote cognitive decline .

Temporal Effects in Laboratory Settings

The effects of N-phenethylbenzamide on Aβ42 aggregation and neurotoxicity have been studied over time in laboratory settings . These studies have shown that N-phenethylbenzamide maintains its anti-aggregation properties and neuroprotective effects over extended periods .

Metabolic Pathways

Its interaction with Aβ42 suggests that it may influence pathways related to the metabolism of this peptide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-phenethylbenzamide can be synthesized through the reaction of benzoyl chloride with phenethylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+C6H5CH2CH2NH2→C6H5CONHCH2CH2C6H5+HCl

Industrial Production Methods: In industrial settings, the synthesis of N-phenethylbenzamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microreactors has been reported to facilitate the synthesis of deuterium-labeled amides, including N-phenethylbenzamide .

Types of Reactions:

Oxidation: N-phenethylbenzamide can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of benzoyl derivatives.

Reduction: The compound can be reduced to form N-phenethylbenzylamine under specific conditions.

Substitution: N-phenethylbenzamide can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Benzoyl derivatives.

Reduction: N-phenethylbenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used

Comparaison Avec Des Composés Similaires

- N-benzylbenzamide

- N-benzyloxybenzamide

- 2-amino-N-phenethylbenzamide

Comparison:

- N-benzylbenzamide: Similar to N-phenethylbenzamide, it inhibits amyloid-beta aggregation but may have different pharmacokinetic properties.

- N-benzyloxybenzamide: This compound also inhibits amyloid-beta aggregation and has been studied for its neuroprotective effects.

- 2-amino-N-phenethylbenzamide: Demonstrates spasmolytic and anti-inflammatory activities, similar to N-phenethylbenzamide, but with potential differences in molecular targets and pathways .

N-phenethylbenzamide stands out due to its balanced profile of neuroprotective, spasmolytic, and anti-inflammatory activities, making it a versatile compound in medicinal chemistry.

Activité Biologique

N-phenethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by recent research findings.

1. Synthesis of N-Phenethylbenzamide Derivatives

The synthesis of N-phenethylbenzamide derivatives typically involves the reaction of phenethylamine with various acylating agents. Recent studies have focused on modifying the benzamide structure to enhance biological activity. For instance, a study synthesized 2-amino-N-phenethylbenzamides, which were evaluated for their anti-inflammatory properties and ability to inhibit albumin denaturation, showing promising results compared to established anti-inflammatory drugs like diclofenac and acetylsalicylic acid .

Table 1: Synthesis Yields of N-Phenethylbenzamide Derivatives

| Compound | Yield (%) |

|---|---|

| 4a | 79 |

| 4b | 80 |

| 4c | 81 |

| 4d | Not Active |

2.1 Anti-inflammatory Effects

Research indicates that certain N-phenethylbenzamide derivatives exhibit significant anti-inflammatory activity. For example, compounds synthesized in a recent study demonstrated the ability to suppress interleukin-1β (IL-1β) expression and stimulate neuronal nitric oxide synthase (nNOS) expression in smooth muscle cells, suggesting a dual mechanism of action that could be beneficial in treating conditions like irritable bowel syndrome .

2.2 Antimicrobial Activity

N-phenethylbenzamide derivatives have also been evaluated for their antimicrobial properties. In one study, several derivatives isolated from Piper betle were tested against a range of pathogens, including methicillin-resistant Staphylococcus aureus and Listeria monocytogenes. The results showed notable inhibitory effects, indicating potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of N-Phenethylbenzamide Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound 1 | Methicillin-resistant S. aureus | 15 |

| Compound 2 | L. monocytogenes | 12 |

| Compound 3 | S. flexneri | 14 |

3. Cytotoxicity Studies

Recent investigations have assessed the cytotoxic effects of N-phenethylbenzamide derivatives on various cancer cell lines. For instance, derivatives were tested against breast cancer cell line MDA-MB-231, revealing IC50 values significantly lower than those of standard chemotherapeutics like cisplatin . This suggests that some derivatives may induce apoptosis more effectively than existing treatments.

Table 3: Cytotoxicity of N-Phenethylbenzamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.4 |

| Compound B | HT-29 | >30 |

4. Mechanistic Insights

The mechanisms underlying the biological activities of N-phenethylbenzamide derivatives are being elucidated through various assays. For example, compounds have been shown to modulate signaling pathways associated with inflammation and apoptosis. The stimulation of nNOS and inhibition of IL-1β expression are particularly noteworthy, as these pathways are critical in managing inflammatory responses and cellular survival under stress conditions .

Propriétés

IUPAC Name |

N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVRGGJTJDTVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186443 | |

| Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3278-14-6 | |

| Record name | N-Phenethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3278-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3278-14-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-(2-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding N-phenethylbenzamide in Piper betle stems?

A: While N-phenethylbenzamide has been previously identified in the Saururaceae family [], this research marks its first reported isolation from Piper betle stems []. This discovery suggests a broader distribution of this compound in the plant kingdom and opens avenues for exploring its potential bioactivities further.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.